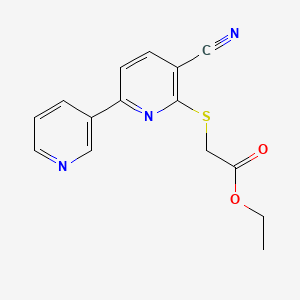

Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate

Description

Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate is a heterocyclic compound featuring a pyridine core substituted with a cyano group, a pyridin-3-yl moiety, and a sulfanylacetate ester side chain. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-2-20-14(19)10-21-15-11(8-16)5-6-13(18-15)12-4-3-7-17-9-12/h3-7,9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPKEYQYFBTNPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=C(C=CC(=N1)C2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate typically involves the reaction of 3-cyano-6-pyridin-3-ylpyridine-2-thiol with ethyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles like amines or alcohols in the presence of a base are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its antiproliferative activity against cancer cell lines.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound’s pyridine core allows it to bind with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, such as DNA replication or protein synthesis, which is particularly relevant in its antiproliferative effects against cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogs

Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate (Compound 2)

- Structure : Shares a pyridine core but includes a styryl group, methyl substituent, and ethoxycarbonyl group instead of the pyridin-3-yl moiety.

- Synthesis : Prepared via refluxing ethyl chloroacetate with a pyridine-thione precursor, yielding 85% .

- Properties : Melting point (70–71°C) suggests moderate crystallinity. The styryl group enhances π-π stacking but reduces solubility compared to the pyridin-3-yl group in the target compound.

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Imidazole-Based Analogs ()

Examples include:

- Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (Compound A)

- Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C)

Key Differences :

- Core Heterocycle: Imidazole rings (basic NH group) vs. Imidazoles participate in stronger hydrogen bonding via NH, influencing biological target interactions.

- Substituents: Chlorophenyl/bromophenyl groups in imidazole analogs increase molecular weight and hydrophobicity compared to the target compound’s cyano-pyridinyl motif.

Sulfur-Containing Esters ()

3-(4-Methanesulfonylphenyl)-6-phenyl-4-pyridin-3-yl-pyran-2-one

- Structure: Pyranone core with methanesulfonyl and pyridinyl groups.

- Synthesis: Uses ethyl 4-methanesulfonylphenylacetate and arylpropynones .

- Properties : The sulfonyl group is electron-withdrawing, reducing nucleophilicity compared to the sulfanyl group in the target compound.

Indole Derivatives ()

2-(1H-Indol-3-yl)ethyl 2-hydroxypropanoate

- Structure: Indole core with hydroxypropanoate ester.

- Properties: The indole NH and hydroxyl groups enable strong hydrogen bonding, contrasting with the pyridine-based target compound’s weaker cyano and sulfanyl interactions.

Comparative Data Table

Research Findings and Implications

- Reactivity : The target compound’s sulfanyl group offers nucleophilic sites for further functionalization, unlike sulfonyl or hydroxyl-containing analogs .

- Biological Potential: Pyridine/imidazole hybrids (e.g., compounds) show promise as kinase inhibitors, while the target compound’s cyano group may enhance binding to metalloenzymes.

- Crystallinity : The styryl group in Compound 2 improves crystallinity, but the target compound’s pyridin-3-yl group may reduce packing efficiency .

Biological Activity

Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant case studies and research findings.

Overview of the Compound

This compound features a pyridine core with a cyano group and a sulfanylacetate moiety, which contribute to its chemical reactivity and biological properties. The structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridine Ring : This is achieved through condensation reactions using appropriate precursors.

- Introduction of the Cyano Group : Nucleophilic substitution reactions are employed to incorporate the cyano group.

- Sulfanylacetate Formation : The final product is synthesized by coupling the intermediate with ethyl sulfanylacetate under controlled conditions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, pyridine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 μM/mL . this compound is hypothesized to possess comparable antimicrobial activity due to its structural similarities.

Antiviral Properties

Pyridine-based compounds have also been investigated for their antiviral effects. A study highlighted the antiviral potential of pyridine derivatives against several viral strains, suggesting that this compound may inhibit viral replication through mechanisms similar to those observed in related compounds .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.

- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways critical for pathogen survival and replication.

- Interaction with Nucleic Acids : The presence of cyano and pyridine groups suggests potential interactions with nucleic acids, leading to inhibition of replication in viruses.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on pyridine derivatives demonstrated their ability to inhibit growth in various bacterial strains, supporting the hypothesis that this compound could exhibit similar properties .

- Antiviral Activity Assessment : Research into related compounds has shown promising results in inhibiting viral replication in vitro, suggesting that this compound may also act as an effective antiviral agent .

Q & A

Basic Questions

Q. What are the key structural features of Ethyl 2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanylacetate, and what characterization techniques are recommended?

- Answer : The compound contains a pyridine core substituted with a cyano group at position 3, a pyridin-3-yl group at position 6, and a sulfanylacetate ester at position 2. Key characterization methods include:

- X-ray crystallography : For resolving bond lengths/angles (e.g., S–C distances ~1.8 Å, C–N bond angles ~120°) and validating stereochemistry .

- NMR spectroscopy : To confirm the ester group (δ ~4.2 ppm for ethyl CH₂, δ ~1.3 ppm for CH₃) and pyridine proton environments .

- Mass spectrometry : For molecular ion verification (e.g., [M+H]⁺ at m/z ~375.47, matching C₁₇H₁₇N₃O₃S₂) .

Q. What synthetic routes are commonly employed for this compound?

- Answer : The synthesis typically involves:

- Step 1 : Nucleophilic substitution between a 2-mercaptopyridine derivative and ethyl bromoacetate in basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the sulfanylacetate moiety .

- Step 2 : Functionalization of the pyridine ring via Suzuki-Miyaura coupling to introduce the pyridin-3-yl group, using Pd(PPh₃)₄ as a catalyst .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the sulfanyl group) be resolved during structural refinement?

- Answer : Use SHELXL for refinement, employing constraints (e.g., DFIX for S–C bonds) and disorder modeling with PART instructions. Validate with PLATON to check for missed symmetry or twinning . Example workflow:

- Data collection : High-resolution (<1.0 Å) datasets reduce ambiguity.

- Validation metrics : Ensure R₁ < 5%, wR₂ < 12%, and Δρmax/min < 0.3 eÅ⁻³ .

Q. What strategies optimize the yield of the Suzuki-Miyaura coupling step in the synthesis?

- Answer : Key factors include:

- Catalyst selection : Pd(OAc)₂ with SPhos ligand improves coupling efficiency for sterically hindered pyridines .

- Solvent system : Dioxane/water (4:1) at 90°C enhances solubility of boronic acids.

- Base optimization : Cs₂CO₃ outperforms K₂CO₃ in preventing dehalogenation side reactions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Answer :

- Docking studies : Use AutoDock Vina to simulate binding to ribosomes (e.g., 50S subunit, mimicking pleuromutilins) with a focus on hydrogen bonds between the sulfanylacetate moiety and rRNA .

- MD simulations : GROMACS for stability analysis of ligand-target complexes over 100 ns trajectories .

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.